molecular formula C10H22N2 B5066536 N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine

Cat. No.: B5066536
M. Wt: 170.30 g/mol
InChI Key: ZTGONZTZFISPMO-UXBLZVDNSA-N
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Description

N,N,N’-trimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine is a chemical compound with the molecular formula C10H22N2. It is a derivative of ethane-1,2-diamine, where the nitrogen atoms are substituted with methyl and 2-methylbut-2-enyl groups. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with appropriate alkyl halides. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

N,N,N’-trimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N,N’-trimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological studies or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-trimethyl-1,2-ethanediamine
  • N,N,N’,N’-tetramethyl-1,2-ethanediamine
  • N,N-diethylethane-1,2-diamine

Uniqueness

N,N,N’-trimethyl-N’-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine is unique due to the presence of the 2-methylbut-2-enyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with other molecules, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-6-10(2)9-12(5)8-7-11(3)4/h6H,7-9H2,1-5H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGONZTZFISPMO-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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